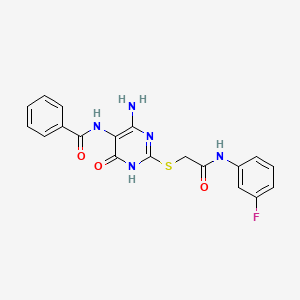

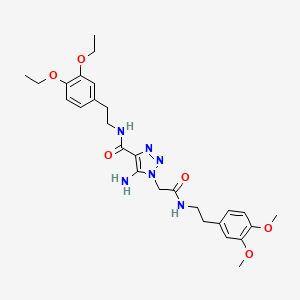

![molecular formula C9H11N3O3S2 B3014958 N-[(4-磺酰氨基苯基)氨基羰基硫代]乙酰胺 CAS No. 610758-41-3](/img/structure/B3014958.png)

N-[(4-磺酰氨基苯基)氨基羰基硫代]乙酰胺

货号 B3014958

CAS 编号:

610758-41-3

分子量: 273.33

InChI 键: WLDRMKNHJPYWFK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[(4-Sulfamoylphenyl)carbamothioyl]acetamide” is a chemical compound with the molecular formula C9H11N3O3S2 .

Synthesis Analysis

A library of structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides was synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic and aromatic acyl chlorides under mild conditions .Molecular Structure Analysis

The molecular structure of “N-[(4-Sulfamoylphenyl)carbamothioyl]acetamide” can be found in various databases and literature .Chemical Reactions Analysis

The compound was used in inhibition studies on human and mycobacterial carbonic anhydrases . The potency for the inhibition of hCA I by the newly designed compounds followed the order: long aliphatic chain (C6)-substituted > medium aliphatic chain (C2-C4)-substituted ≥ medium-sized cyclic aliphatic (C6)-substituted ≈ vinyl-substituted ≈ benzyl-substituted > small-sized cyclic aliphatic (C3)-substituted ≈ aryl-substituted derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(4-Sulfamoylphenyl)carbamothioyl]acetamide” can be found in various databases and literature .科学研究应用

抗菌活性

- 合成和抗菌评估:合成了一系列 N-[(4-磺酰氨基苯基)氨基羰基硫代]乙酰胺衍生物,并对其抗菌活性进行了评估。这些衍生物对各种微生物菌株表现出有效的活性,表明它们作为有效抗菌剂的潜力 (Darwish 等人,2014)。

- 抗菌药物复合物:对源自 N-(4-羟基苯基)乙酰胺的新偶氮配合物的合成及其抗菌活性研究表明,该化合物作为创建有效抗菌剂的基础具有潜力 (Fahad, 2017)。

酶抑制

- 碳酸酐酶和脂氧合酶抑制:对 N-[(4-磺酰氨基苯基)氨基羰基硫代]乙酰胺衍生物的酶抑制特性的研究揭示了对碳酸酐酶和脂氧合酶酶的显着抑制活性。这些发现与针对这些酶的新的治疗剂的开发相关 (Saeed 等人,2021)。

合成和反应性研究

- 杂环化合物合成:N-[(4-磺酰氨基苯基)氨基羰基硫代]乙酰胺已被用作合成各种多官能杂环化合物的构建模块。其在创建多样化化学结构中的反应性和实用性已被广泛研究,突出了其在有机合成中的重要性 (Gouda, 2014)。

腐蚀抑制

- 腐蚀抑制性能:对某些 N-[(4-磺酰氨基苯基)氨基羰基硫代]乙酰胺衍生物在盐酸溶液中对碳钢的腐蚀抑制效果的研究进行了研究。研究表明这些化合物作为有效腐蚀抑制剂的潜力,这在工业环境中具有实际应用 (Esmaeili 等人,2016)。

生物相互作用和特性

- 电子和生物相互作用研究:对相关化合物 N-[4-(乙基磺酰氨基)苯基]乙酰胺的电子行为、波函数和生物学性质进行了详细研究。这些研究提供了对该化合物在不同环境中的反应性及其潜在生物学应用的见解 (Bharathy 等人,2021)。

属性

IUPAC Name |

N-[(4-sulfamoylphenyl)carbamothioyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3S2/c1-6(13)11-9(16)12-7-2-4-8(5-3-7)17(10,14)15/h2-5H,1H3,(H2,10,14,15)(H2,11,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDRMKNHJPYWFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-sulfamoylphenyl)carbamothioyl]acetamide | |

Citations

For This Compound

7

Citations

M Abdoli, A Bonardi, N Paoletti, A Aspatwar, S Parkkila… - Molecules, 2023 - mdpi.com

A library of structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides was synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various …

Number of citations: 1

www.mdpi.com

A Saeed, SU Khan, M Saeed, G Shabir… - Drug Development …, 2022 - Wiley Online Library

A series of N‐((4‐sulfamoylphenyl)carbamothioyl)alkanamides (5a‐j) were synthesized by the reaction of sulphanilamide in dry acetone with freshly prepared alkyl and acyl …

Number of citations: 4

onlinelibrary.wiley.com

MF Hussein - Mediterranean Journal of Chemistry, 2018 - medjchem-v3.azurewebsites.net

In this study, the novel hybrids sulfonamide carbamates were synthesized by treatment of N-substituted 4-isothiocyanatophenyl sulfonamides with ethyl carbamate in dry 1,4-dioxane at …

Number of citations: 11

medjchem-v3.azurewebsites.net

T Yun, T Qin, Y Liu, L Lai - European Journal of Medicinal Chemistry, 2016 - Elsevier

Thiourea derivatives have drawn much attention for their latent capacities of biological activities. In this study, we designed acylthiourea compounds as polo-like kinase 1 (Plk1) polo-…

Number of citations: 18

www.sciencedirect.com

J Zhang, L Zhang, J Wang, L Ouyang… - Journal of medicinal …, 2022 - ACS Publications

Polo-like kinase 1 (PLK1) plays an important role in a variety of cellular functions, including the regulation of mitosis, DNA replication, autophagy, and the epithelial–mesenchymal …

Number of citations: 28

pubs.acs.org

JM Stafford, MD Wyatt, C McInnes - Expert Opinion on Drug …, 2023 - Taylor & Francis

Introduction Polo Like Kinase 1 (PLK1) is a key regulator of mitosis and its overexpression is frequently observed in a wide variety of human cancers, while often being associated with …

Number of citations: 3

www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine](/img/structure/B3014879.png)

![4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3014881.png)

![(E)-5-((E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3014882.png)

![3-benzyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3014884.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B3014886.png)

![2-[(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B3014893.png)